![molecular formula C23H25NO6 B11157240 3,4-dimethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11157240.png)
3,4-dimethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
3,4-dimethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and a benzyl group substituted with three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process:
Formation of the Chromene Ring: The chromene ring can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Oxazine Ring Formation: The oxazine ring is formed by reacting the chromene intermediate with an amine and a formaldehyde derivative under controlled temperature and pH conditions.
Benzyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, advanced purification techniques, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazine ring, converting it into a more saturated structure.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated oxazine derivatives.
Substitution: Introduction of various functional groups onto the benzyl ring.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies. This versatility makes it a valuable component in organic synthesis.
Biology
In biological research, 3,4-dimethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one serves as a probe for studying enzyme interactions and metabolic pathways. Its structural complexity enables investigations into the specificity and activity of various biological catalysts. Interaction studies have shown that it can effectively bind to enzymes or receptors, potentially leading to inhibition or alteration of their functions.
Medicine
The compound shows promise as a therapeutic agent due to its ability to modulate enzyme activity. This characteristic is particularly relevant for drug development targeting diseases where enzyme modulation is critical. Research indicates that it could interact with specific molecular targets to exert therapeutic effects.
Industry
In industrial applications, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials. The compound's versatility underscores its importance in both academic research and industrial contexts.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in metabolic pathways and cellular processes, ultimately resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H-chromeno[8,7-e][1,3]oxazin-2-one
- 3,4-dimethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H-chromeno[8,7-e][1,3]oxazin-2-one
Uniqueness
The uniqueness of 3,4-dimethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific substitution pattern and the presence of multiple functional groups
Biological Activity
3,4-Dimethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure integrating a chromene ring and an oxazine ring with a trimethoxybenzyl substituent. Its molecular formula is C23H25NO6 with a molecular weight of approximately 411.4 g/mol.
Chemical Structure and Properties
The structural complexity of this compound contributes to its diverse biological activities. The presence of multiple functional groups allows for interactions with various biological targets. The compound's ability to act as a probe in biological research highlights its significance in understanding enzyme interactions and metabolic pathways.
Property | Value |
---|---|
Molecular Formula | C23H25NO6 |
Molecular Weight | 411.4 g/mol |
Structural Features | Chromene and oxazine rings with trimethoxybenzyl substitution |
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Studies have shown that compounds similar to this oxazine derivative can inhibit cancer cell proliferation by targeting specific proteins involved in cell cycle regulation. For instance, inhibition of Nox4 has been linked to antiproliferative effects in acute myeloid leukemia cells .
- Enzyme Modulation : The compound interacts with specific enzymes or receptors, potentially altering their activity. This modulation can affect metabolic pathways critical for disease progression and treatment.
- Antioxidant Properties : Compounds with similar structural features have demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage .
The mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymes : The compound can effectively bind to various enzymes or receptors leading to inhibition or alteration of their functions.
- Modulation of Signaling Pathways : By influencing key signaling pathways associated with cell growth and apoptosis, the compound may exhibit therapeutic potential in cancer treatment.
Case Studies
Several studies have investigated the biological activity of related compounds:
Properties
Molecular Formula |
C23H25NO6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
3,4-dimethyl-9-[(3,4,5-trimethoxyphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C23H25NO6/c1-13-14(2)23(25)30-21-16(13)6-7-18-17(21)11-24(12-29-18)10-15-8-19(26-3)22(28-5)20(9-15)27-4/h6-9H,10-12H2,1-5H3 |
InChI Key |
KKFKMQCCSBJKOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC(=C(C(=C4)OC)OC)OC)C |
Origin of Product |
United States |
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